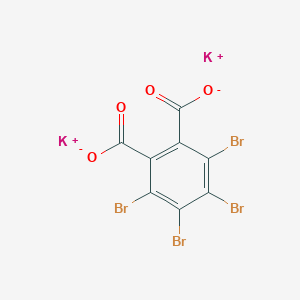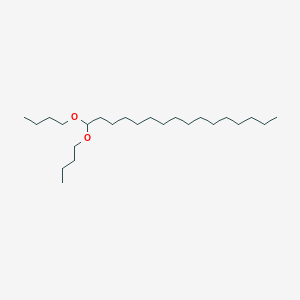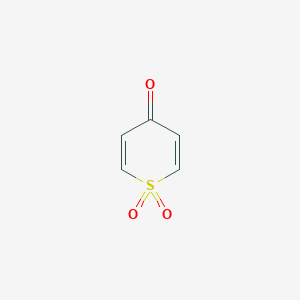
5,6-Dichloro-2,1,3-benzoxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dichloro-2,1,3-benzoxadiazole (DCBD) is a heterocyclic organic compound that has been used in various scientific research applications. DCBD is a potent electrophilic reagent that has been utilized in the synthesis of various biologically active compounds. This compound has also been studied for its potential use as a fluorescent probe in biological imaging.
Wirkmechanismus
5,6-Dichloro-2,1,3-benzoxadiazole is a potent electrophilic reagent that reacts with various nucleophiles, such as amines, thiols, and alcohols. The reaction of 5,6-Dichloro-2,1,3-benzoxadiazole with these nucleophiles results in the formation of stable adducts. This reactivity of 5,6-Dichloro-2,1,3-benzoxadiazole has been utilized in the synthesis of various biologically active compounds.
Biochemische Und Physiologische Effekte
5,6-Dichloro-2,1,3-benzoxadiazole has been studied for its potential use as a fluorescent probe in biological imaging. 5,6-Dichloro-2,1,3-benzoxadiazole has been shown to selectively label lysosomes in living cells. This labeling can be used to study the dynamics of lysosomes in living cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5,6-Dichloro-2,1,3-benzoxadiazole in lab experiments is its high reactivity with various nucleophiles. This reactivity allows for the synthesis of various biologically active compounds. However, the high reactivity of 5,6-Dichloro-2,1,3-benzoxadiazole can also be a limitation, as it can react with unwanted nucleophiles and result in the formation of unwanted byproducts.
Zukünftige Richtungen
There are several future directions for the use of 5,6-Dichloro-2,1,3-benzoxadiazole in scientific research. One potential direction is the development of new fluorescent probes based on 5,6-Dichloro-2,1,3-benzoxadiazole. These probes could be used to study various cellular processes, such as protein-protein interactions and enzyme activity. Another potential direction is the use of 5,6-Dichloro-2,1,3-benzoxadiazole in the synthesis of new anti-cancer compounds. 5,6-Dichloro-2,1,3-benzoxadiazole has been shown to have anti-cancer activity, and its use in the synthesis of new compounds could lead to the development of new cancer treatments.
Conclusion:
In conclusion, 5,6-Dichloro-2,1,3-benzoxadiazole is a versatile compound that has been widely used in various scientific research applications. Its high reactivity with various nucleophiles has made it a valuable tool in the synthesis of biologically active compounds. 5,6-Dichloro-2,1,3-benzoxadiazole has also been studied for its potential use as a fluorescent probe in biological imaging. Further research on 5,6-Dichloro-2,1,3-benzoxadiazole could lead to the development of new fluorescent probes and anti-cancer compounds.
Synthesemethoden
5,6-Dichloro-2,1,3-benzoxadiazole can be synthesized through the reaction of o-phenylenediamine with phosgene. This reaction produces 5,6-Dichloro-2,1,3-benzoxadiazole as a white crystalline solid with a melting point of 127-130 °C.
Wissenschaftliche Forschungsanwendungen
5,6-Dichloro-2,1,3-benzoxadiazole has been widely used in various scientific research applications. One of the primary applications of 5,6-Dichloro-2,1,3-benzoxadiazole is in the synthesis of biologically active compounds. 5,6-Dichloro-2,1,3-benzoxadiazole has been used as a key intermediate in the synthesis of various heterocyclic compounds, such as benzoxazoles, benzimidazoles, and benzothiazoles.
Eigenschaften
CAS-Nummer |
15944-71-5 |
|---|---|
Produktname |
5,6-Dichloro-2,1,3-benzoxadiazole |
Molekularformel |
C6H2Cl2N2O |
Molekulargewicht |
189 g/mol |
IUPAC-Name |
5,6-dichloro-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C6H2Cl2N2O/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H |
InChI-Schlüssel |
YQPCWPICZLWNFO-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC2=NON=C21)Cl)Cl |
Kanonische SMILES |
C1=C(C(=CC2=NON=C21)Cl)Cl |
Synonyme |
5,6-Dichlorobenzofurazane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol](/img/structure/B95594.png)


